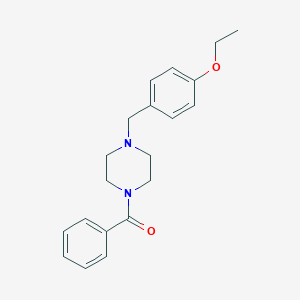

1-Benzoyl-4-(4-ethoxybenzyl)piperazine

説明

Structure

3D Structure

特性

分子式 |

C20H24N2O2 |

|---|---|

分子量 |

324.4 g/mol |

IUPAC名 |

[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C20H24N2O2/c1-2-24-19-10-8-17(9-11-19)16-21-12-14-22(15-13-21)20(23)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |

InChIキー |

OSQYRKVXBIZITL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |

正規SMILES |

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

Synthetic Methodologies for 1 Benzoyl 4 4 Ethoxybenzyl Piperazine and Analogous Piperazines

General Strategies for Piperazine (B1678402) Ring Synthesis

The piperazine ring is a prevalent scaffold in numerous biologically active compounds. mdpi.com Consequently, a variety of synthetic strategies have been developed to access this important heterocyclic motif. These methods can be broadly categorized into the functionalization of a pre-existing piperazine core and the de novo construction of the ring from acyclic precursors.

Alkylation and Acylation Approaches in Piperazine Functionalization

Direct functionalization of the nitrogen atoms of the piperazine ring via alkylation and acylation is the most common and straightforward approach to synthesize N-substituted piperazines. mdpi.com These reactions leverage the nucleophilicity of the secondary amine groups.

N-Alkylation: This process involves the reaction of piperazine with an alkyl halide or a similar electrophile. For monosubstitution, a large excess of piperazine is often used to minimize the formation of the 1,4-disubstituted product. Alternatively, one of the nitrogen atoms can be protected with a suitable protecting group (e.g., tert-butoxycarbonyl, Boc) to ensure selective alkylation at the other nitrogen. researchgate.net The reaction of piperazine with benzyl (B1604629) chloride, for example, can yield a mixture of 1-benzylpiperazine and 1,4-dibenzylpiperazine, which then requires separation. orgsyn.org

N-Acylation: This involves the reaction of piperazine with an acylating agent, such as an acyl chloride or an acid anhydride. Similar to alkylation, controlling the stoichiometry is crucial for achieving mono-acylation versus di-acylation. The use of a base, such as triethylamine, is common to neutralize the acid byproduct (e.g., HCl) generated during the reaction. mdpi.com The synthesis of 1-benzoyl-4-benzylpiperazine can be achieved by treating 1-benzylpiperazine with benzoyl chloride. orgsyn.org

| Reaction Type | Electrophile | Reagents/Conditions | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, Toluene) | N-Alkylpiperazine |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Et3N), Solvent (e.g., Dichloromethane) | N-Acylpiperazine |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)3, H2/Pd) | N-Alkylpiperazine |

Cyclization Reactions and Annulation Protocols for Piperazine Scaffolds

The de novo synthesis of the piperazine ring is achieved through cyclization reactions, which construct the six-membered ring from linear precursors. These methods are particularly useful for creating piperazines with substitutions on the carbon atoms of the ring.

A common strategy involves the double N-alkylation of a primary amine with a dielectrophile, or the cyclization of a linear diamine precursor. mdpi.com For instance, piperazines can be synthesized via the catalytic reductive cyclization of dioximes derived from the sequential double Michael addition of nitrosoalkenes to primary amines. mdpi.com Another approach involves the manganese(III) acetate mediated oxidative radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds to form more complex structures containing a piperazine moiety. nih.gov Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes also provides access to 2-substituted piperazines under mild conditions. organic-chemistry.org

Palladium-Catalyzed Methodologies for Arylpiperazine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the synthesis of N-arylpiperazines. acs.orgnih.gov This methodology allows for the formation of a carbon-nitrogen bond between a piperazine nitrogen and an aryl halide or triflate. clockss.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. nih.gov This approach is valued for its broad substrate scope, allowing the coupling of electronically diverse and sterically hindered aryl chlorides. acs.org

A modular synthesis of highly substituted piperazines has been developed via a palladium-catalyzed cyclization of a propargyl unit with various diamine components, affording products in high yields with excellent regio- and stereochemical control under mild conditions. nih.gov

| Catalyst/Ligand System | Substrates | Key Features |

| Pd(OAc)2 / Phosphine Ligand | Aryl Halides + Piperazine | Forms N-arylpiperazines; versatile and widely used (Buchwald-Hartwig Amination). clockss.org |

| Pd(0) / DPEphos | Propargyl Carbonates + Diamines | Modular synthesis of highly substituted piperazines. nih.gov |

| Pd-Catalyst (unspecified) | Aryl Chlorides + Piperazine | Effective under aerobic and solvent-free conditions. acs.org |

Targeted Synthesis of 1-Benzoyl-4-(4-ethoxybenzyl)piperazine and its Direct Analogs

The synthesis of this compound is typically achieved through a sequential, two-step functionalization of the piperazine core. This approach involves an initial N-alkylation followed by N-acylation.

Step 1: N-Alkylation to form 1-(4-ethoxybenzyl)piperazine. In this step, piperazine is reacted with 4-ethoxybenzyl chloride. To favor mono-alkylation, an excess of piperazine is used. Alternatively, N-Boc-piperazine can be alkylated with 4-ethoxybenzyl chloride, followed by the deprotection of the Boc group to yield the monosubstituted intermediate. The reaction is typically carried out in a suitable solvent such as toluene or dimethylformamide (DMF) in the presence of a base like potassium carbonate to scavenge the generated HCl. chemicalbook.com

Step 2: N-Acylation to form this compound. The resulting 1-(4-ethoxybenzyl)piperazine is then subjected to acylation. It is treated with benzoyl chloride in a solvent like dichloromethane, often at reduced temperatures (e.g., 0–5 °C) to control the reaction's exothermicity. mdpi.com A tertiary amine base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction. mdpi.comnih.gov The final product is then isolated and purified, typically through extraction and crystallization or column chromatography. mdpi.com

A similar synthetic strategy is employed for direct analogs, where different substituted benzyl chlorides and benzoyl chlorides are used in the respective steps. For instance, 1-(4-chlorobenzhydryl)piperazine (B1679854) is first synthesized and then reacted with various substituted benzoyl chlorides to produce a library of analogous compounds. mdpi.com

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | Piperazine | 4-Ethoxybenzyl chloride | K2CO3, Toluene, 80°C | 1-(4-Ethoxybenzyl)piperazine |

| 2 | 1-(4-Ethoxybenzyl)piperazine | Benzoyl chloride | Triethylamine, Dichloromethane, 0°C to RT | This compound |

Advanced Synthetic Techniques for Substituted Benzoylpiperazines and Ethoxybenzylpiperazines

Recent advancements in synthetic chemistry have provided more sophisticated methods for the synthesis of complex piperazine derivatives, offering improvements in efficiency, selectivity, and environmental impact.

For the synthesis of substituted piperazines, photoredox catalysis has emerged as a powerful tool. mdpi.com For instance, site-selective C-H alkylation of piperazine substrates can be achieved using organic photoredox catalysis, allowing for functionalization at the carbon atoms of the piperazine ring, a traditionally challenging transformation. nih.gov This method relies on the differentiation of electronically distinct nitrogen atoms within the piperazine framework to guide the reaction to a specific site. nih.gov

Another advanced approach is the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation. A palladium(0)-catalyzed carbopalladation/allylic amination domino sequence has been developed for the synthesis of 1,4-benzodiazepinones, a related heterocyclic structure, showcasing the potential for complex molecule synthesis in a step-economical fashion. mdpi.com

For the synthesis of substituted benzoylpiperazines, methods involving coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) can be used to form the amide bond between a carboxylic acid (e.g., benzoic acid) and the piperazine nitrogen under mild conditions. nih.gov This avoids the use of harsh reagents like acyl chlorides.

Molecular Interactions and Pharmacodynamics of 1 Benzoyl 4 4 Ethoxybenzyl Piperazine and Its Analogs Preclinical Focus

Ligand-Receptor Binding Affinities and Selectivity Profiling

The piperazine (B1678402) scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.gov The specific substitutions at the N1 and N4 positions of the piperazine ring, such as the benzoyl and 4-ethoxybenzyl groups in the titular compound, are critical in determining the molecule's affinity and selectivity for a wide range of receptors. The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine fragment, is considered a potential bioisostere of the piperazine ring, and its analysis can provide valuable insights. mdpi.com

Analogs of 1-Benzoyl-4-(4-ethoxybenzyl)piperazine exhibit significant interactions with various serotonin (B10506) (5-HT) receptor subtypes. The arylpiperazine moiety is a key structural feature for affinity at these receptors.

5-HT1A Receptors: A series of 1-(benzocycloalkyl)-4-(benzamidoalkyl)piperazine derivatives were found to bind to 5-HT1A receptors in the nanomolar range, demonstrating high affinity and selectivity. nih.gov Similarly, studies on 4-alkyl-1-arylpiperazines showed that derivatives with a 2-MeO-Ph or unsubstituted phenyl N-piperazine group achieved very low IC50 values (as low as 0.3 nM) at 5-HT1A receptors, along with high selectivity against dopamine (B1211576) D2, alpha-1 adrenergic, and other serotonin receptor subtypes. nih.gov

5-HT2A Receptors: The 5-HT2A receptor is a primary target for many antipsychotic medications. nih.gov Structurally related compounds, such as benzoylpiperidine derivatives, have shown notable affinity for 5-HT2A receptors. mdpi.com Selective 5-HT2A antagonists like ketanserin (B1673593) and pimavanserin (B1677881) have been developed, and their pharmacology underscores the importance of this target. nih.govnih.gov While many atypical antipsychotics possess 5-HT2A antagonist activity, their broader receptor profiles often include interactions with 5-HT2C receptors as well. nih.gov

5-HT7 Receptors: The 5-HT7 receptor has emerged as a promising target for neuropsychiatric disorders. nih.govnih.gov Long-chain arylpiperazines, which are structurally related to the compound of interest, have been developed as selective 5-HT7 receptor agonists and antagonists. nih.govnih.gov For example, LP-211 (N-(4-cyanophenylmethyl)-4-(2-biphenyl)-1-piperazinehexanamide) is a selective 5-HT7 agonist. nih.gov The antidepressant effects of certain antipsychotics like lurasidone (B1662784) and aripiprazole (B633) are thought to be mediated, in part, by their antagonist activity at 5-HT7 receptors. nih.gov

Table 1: Serotonin Receptor Binding Affinities of Analogous Piperazine Derivatives

| Compound Class | Receptor Target | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| 4-Alkyl-1-arylpiperazines | 5-HT1A | 0.3 nM (IC50) | nih.gov |

| N-(Benzamidoethyl)piperazines | 5-HT1A | Nanomolar range (Ki) | nih.gov |

| Pimavanserin (Atypical Antipsychotic) | 5-HT2A | ~0.5 nM (Ki) | nih.gov |

| Pimavanserin (Atypical Antipsychotic) | 5-HT2C | ~20 nM (Ki) | nih.gov |

| Lurasidone (Atypical Antipsychotic) | 5-HT7 | 0.995 nM (Ki) | nih.gov |

The dopamine D2-like receptor family (D2, D3, D4) shares high amino acid homology, making the development of subtype-selective ligands challenging. nih.gov Nevertheless, piperazine and piperidine (B6355638) derivatives have been successfully developed as potent and selective antagonists, particularly for the D4 receptor.

D4 Receptors: The D4 receptor is highly expressed in brain regions associated with cognition and emotion. nih.gov A series of 6-(4-benzylpiperazin-1-yl)benzodioxanes were identified as having high affinity and selectivity for the D4 receptor subtype. nih.gov One analog, 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane, was confirmed as a D4 antagonist. nih.gov Other studies on 4-benzyloxypiperidine scaffolds, which are structurally related to the benzylpiperazine moiety, also yielded potent and selective D4 antagonists with Ki values in the low nanomolar range. nih.gov For instance, a 3-fluoro-4-methoxybenzyl substituted analog showed a Ki of 135 nM for the D4 receptor and was selective against other dopamine receptor subtypes. nih.gov

D2 and D3 Receptors: While D4 selectivity is common, some piperazine analogs show preference for the D3 receptor over the D2 receptor. N-phenylpiperazine analogs have been designed that achieve high D3 versus D2 selectivity, sometimes exceeding 500-fold. nih.govresearchgate.net This selectivity is often attributed to the ligand's ability to bind in a bitopic manner, engaging both a primary and a secondary binding pocket on the D3 receptor. nih.gov In contrast, some 4-substituted piperidine derivatives show reduced affinity for the D2 receptor, which enhances their D2/D4 selectivity. mdpi.com

Table 2: Dopamine Receptor Binding Affinities of Analogous Piperazine/Piperidine Derivatives

| Compound/Analog Class | D2 (Ki) | D3 (Ki) | D4 (Ki) | Reference |

|---|---|---|---|---|

| 4-benzyloxypiperidine analog (8c) | >10,000 nM | >10,000 nM | 135 nM | nih.gov |

| 4-benzyloxypiperidine analog (8b) | >10,000 nM | >10,000 nM | 169 nM | nih.gov |

| N-phenylpiperazine analog (6a) | ~700 nM | 1.4 nM | Not Reported | nih.gov |

| 4-benzylpiperidine analog (8) | 6310 nM | 1660 nM | 8.71 nM | mdpi.com |

The piperazine structure is a common feature in antagonists for multiple histamine (B1213489) receptor subtypes.

H1 Receptors: Many first and second-generation antihistamines are piperazine derivatives. researchgate.net For example, new 4-(diphenylmethyl)-1-piperazine derivatives have been synthesized and confirmed as moderate to potent H1-receptor antagonists. nih.gov

H3 and H4 Receptors: The H3 and H4 receptors are involved in inflammatory processes. The H4 receptor, in particular, is implicated in allergic diseases due to its role in eosinophil chemotaxis. google.com A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine molecules (LINS01 series) were evaluated as H3 and H4 receptor ligands. researchgate.net Within this series, the chlorinated compound LINS01007 was identified as a moderate affinity H4 receptor antagonist with a pKi of 6.2, while another analog showed the highest affinity for the H3 receptor (pKi 6.40). researchgate.netnih.gov Functional assays confirmed these compounds act as antagonists at these receptors. researchgate.net

Table 3: Histamine Receptor Antagonist Activity of Piperazine Analogs

| Compound/Analog Class | Receptor Target | Activity/Affinity | Reference |

|---|---|---|---|

| 4-(Diphenylmethyl)-1-piperazine derivatives | H1 | Moderate to potent antagonism | nih.gov |

| LINS01004 | H3 | pKi = 6.40 (Antagonist) | researchgate.net |

| LINS01007 | H4 | pKi = 6.2 (Antagonist) | researchgate.netnih.gov |

While not the most common target for this structural class, some piperazine derivatives show significant activity at opioid receptors. The synthetic compound MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a potent µ-opioid receptor agonist. nih.gov A fluorinated derivative, 2F-MT-45, demonstrated even higher apparent potency for µ-opioid receptor activation than the parent compound. nih.gov These findings indicate that the 1,4-disubstituted piperazine scaffold is capable of producing potent agonism at µ-opioid receptors. nih.gov It is also important to distinguish these from ligands for sigma receptors; the σ-1 receptor was once miscategorized as an opioid receptor subtype but has no homology with them. nih.gov

Table 4: Opioid Receptor Activity of an Analogous Piperazine Derivative

| Compound | Receptor Target | Activity/Apparent Potency (β-arrestin2 recruitment) | Reference |

|---|---|---|---|

| MT-45 | µ-Opioid | 23.1 µM | nih.gov |

| 2F-MT-45 (fluorinated derivative) | µ-Opioid | 196 nM | nih.gov |

The α4β2 and α7 subtypes are the most prevalent nicotinic acetylcholine (B1216132) receptors (nAChRs) in the brain and are implicated in cognitive processes and nicotine (B1678760) dependence. nih.govnih.gov Research into N,N-disubstituted piperazines has shown that this class of compounds can exhibit selectivity for the α4β2* nAChR subtype. nih.gov A study evaluating a series of these piperazines found that they did not interact with α7* nAChRs but did bind to α4β2* nAChRs, albeit with relatively low affinity (Ki values in the micromolar range). nih.gov The most potent analogs in that series exhibited a Ki of 32 µM. nih.gov This suggests that the piperazine scaffold can confer selectivity between these two major nAChR subtypes. nih.gov

Table 5: Nicotinic Acetylcholine Receptor Binding Affinities of N,N-Disubstituted Piperazines

| Compound Class/Analog | α4β2* nAChR (Ki) | α7* nAChR (Ki) | Reference |

|---|---|---|---|

| N,N-disubstituted piperazines (most potent analogs) | 32 µM | No interaction | nih.gov |

Arylpiperazines are one of the most extensively studied classes of molecules that bind to α1-adrenoceptors (α1-AR). nih.gov These receptors are involved in processes such as the regulation of blood pressure and benign prostatic hyperplasia. nih.govguidetopharmacology.org

A series of 1,4-substituted piperazine derivatives showed high affinity for α1-adrenoceptors, with several compounds displacing the specific radioligand [3H]prazosin in the low nanomolar range (Ki = 2.1-13.1 nM). nih.govresearchgate.net These compounds were also found to be potent α1-antagonists. nih.gov High selectivity for α1- over α2-adrenoceptors was also observed, with one analog being over 142-fold more selective for the α1 subtype. nih.gov Further research on piperazine-derived compounds has led to the development of HJZ-12, an antagonist with high subtype-selectivity for α1D- and α1A-ARs over the α1B-AR subtype. frontiersin.org The 1-(o-methoxyphenyl)piperazine moiety appears to be particularly important for high affinity to alpha-adrenoceptors. nih.gov

Table 6: α-Adrenoceptor Binding Affinities and Antagonist Potency of Analogous Piperazine Derivatives

| Compound/Analog | α1-AR Affinity (Ki) | α1/α2 Selectivity Ratio | α1-Antagonist Potency (pA2) | Reference |

|---|---|---|---|---|

| Compound 5 | 2.1 nM | 61 | 8.441 | nih.gov |

| Compound 4 | 2.4 nM | 142 | 8.807 | nih.gov |

| Compound 1 | 13.1 nM | 12 | 7.868 | nih.gov |

| HJZ-12 | α1D/1A selective | 47.9-fold (α1D vs α1B) | Antagonist | frontiersin.org |

Sigma Receptor Affinity (e.g., σ1, σ2)

The sigma (σ) receptors, comprising at least two subtypes, σ1 and σ2, are intracellular chaperone proteins that have garnered significant interest as therapeutic targets for a range of neurological and psychiatric conditions. sigmaaldrich.com These receptors are known to bind with a variety of structurally diverse compounds. malariaworld.org While direct binding data for this compound is not extensively detailed in the reviewed literature, studies on closely related analogs, particularly those containing a 4-methoxybenzylpiperazinyl moiety, provide significant insights into the potential sigma receptor affinity of this compound class.

A series of benzylpiperazinyl derivatives were designed and evaluated for their affinity towards σ1 and σ2 receptors. nih.gov In this series, the 4-methoxybenzylpiperazinyl group served as a key structural component. The introduction of a para-substituent on the benzyl (B1604629) ring was previously suggested to enhance both affinity and selectivity for the σ1 receptor. nih.gov Notably, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) emerged as a highly potent and selective σ1 receptor ligand, exhibiting a Ki value of 1.6 nM for the σ1 receptor and a selectivity ratio (Ki σ2/Ki σ1) of 886. nih.gov This represents a significant improvement in selectivity compared to a parent lead compound. nih.gov

The research underscores that the combination of a hydrophobic group (like cyclohexyl or phenyl), a three-carbon linker, and the 4-methoxybenzylpiperazinyl moiety is a favorable arrangement for achieving optimal binding at sigma receptors. nih.gov Given the structural similarity between a 4-methoxy and a 4-ethoxy substitution, it is plausible that this compound would also exhibit affinity for the σ1 receptor, though empirical data is required for confirmation. The affinity of these compounds is typically determined through radioligand binding assays, using radiotracers like [3H]-pentazocine for σ1 and [3H]-DTG for σ2 receptors. nih.gov

Table 1: Sigma Receptor Affinity of Selected 4-Methoxybenzylpiperazine Analogs

| Compound | Structure | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|---|

| 8 | 1-(4-Methoxybenzyl)-4-(5-phenylpentanoyl)piperazine | 7.9 | 3410 | 432 |

| 15 | 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417 | 886 |

| 16 | 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-3-phenylpropan-1-one | 3.5 | 600 | 171 |

| 24 | 1-(4-{[4-(Hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one | 145 | >10000 | 423 |

Data sourced from a study on benzylpiperazinyl derivatives. nih.gov

Neurotensin (B549771) NTR1 Receptor Agonism

The neurotensin receptor 1 (NTR1) is a G protein-coupled receptor (GPCR) that has been implicated in a variety of physiological processes, making it a target for therapeutic intervention in conditions like addiction. frontiersin.org The development of small-molecule, non-peptide agonists for NTR1 has been a focus of research, though it has proven challenging. frontiersin.orggoogle.com

Currently, there is a lack of specific preclinical data in the available literature detailing the activity of this compound or its close analogs as NTR1 receptor agonists. The research landscape for NTR1 agonists is largely dominated by peptide-based ligands and a limited number of non-peptide chemotypes. frontiersin.org For instance, some quinazoline (B50416) derivatives have been identified as having agonist activity at the NTR1 receptor. frontiersin.org The discovery of novel, potent, and selective non-peptide NTR1 agonists remains an active area of drug discovery. The evaluation of such compounds typically involves functional assays, such as measuring calcium mobilization in cells expressing the NTR1 receptor. frontiersin.org

Enzymatic Inhibition and Modulation Mechanisms

Cholinesterase Enzyme Inhibition (e.g., Butyrylcholinesterase)

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating acetylcholine levels in the nervous system. nih.gov Inhibitors of these enzymes are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov BChE, in particular, has gained attention as a therapeutic target due to its compensatory role in acetylcholine hydrolysis and its association with amyloid-β plaque progression. nih.gov

Piperazine and piperidine derivatives have been extensively investigated as scaffolds for cholinesterase inhibitors. nih.govresearchgate.net Studies on various benzoyl-containing heterocyclic compounds, such as benzohydrazides, have shown dual inhibition of both AChE and BChE, with IC50 values in the micromolar range. nih.govmdpi.com For instance, certain 2-benzoylhydrazine-1-carboxamides demonstrated potent BChE inhibition. mdpi.com More directly related, a novel 4-benzylpiperazinequinoline derivative, S21-1011 , was recently identified as a potent and selective BChE inhibitor with an IC50 value of 0.059 µM against equine BChE (eqBChE) and 0.162 µM against the human enzyme (hBChE). nih.gov This compound also exhibited neuroprotective and anti-inflammatory effects in preclinical models of Alzheimer's disease. nih.gov

Although direct inhibitory data for this compound against cholinesterases is not specified in the reviewed literature, the collective findings for structurally related compounds suggest a potential for activity at BChE. The benzoylpiperazine core is a recurring motif in compounds targeting this enzyme family.

Table 2: Cholinesterase Inhibitory Activity of Structurally Related Compounds

| Compound Class/Name | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| S21-1011 | eqBChE | 0.059 | A 4-benzylpiperazinequinoline derivative. nih.gov |

| S21-1011 | hBChE | 0.162 | Shows high selectivity over AChE. nih.gov |

| Benzothiazolone Derivative (M13) | BChE | 1.21 | Reversible, noncompetitive inhibitor. mdpi.com |

| Benzothiazolone Derivative (M13) | AChE | 5.03 | Shows preference for BChE. mdpi.com |

| N-Tridecyl-2-(4-nitrobenzoyl)hydrazine-1-carboxamide | BChE | 22.31 | Example from a series of benzohydrazide (B10538) inhibitors. mdpi.com |

This table summarizes data for compounds structurally related to the subject of this article, indicating the potential of the benzoylpiperazine scaffold for cholinesterase inhibition.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for developing skin-whitening agents and treatments for hyperpigmentation disorders. nih.govresearchgate.net A study focusing on piperazine and piperidine amides of benzoic and cinnamic acids identified them as a promising class of tyrosinase inhibitors. nih.govnih.govresearchgate.net

Within this class, benzoyl derivatives were systematically evaluated. nih.gov The research established structure-activity relationships, noting that the benzyl substituent on the piperazine ring engages in important interactions within the enzyme's active site, which may account for the potency of these compounds. nih.govnih.gov The inhibitory activity was found to be dependent on competition with the enzyme's substrates (L-tyrosine and L-DOPA) rather than on radical scavenging properties. nih.gov One of the most potent compounds identified in a related series, a piperidine analog (5b ), exhibited a pIC50 of 4.99 in the monophenolase assay. nih.govnih.gov In general, benzoyl analogs were found to be slightly more potent than their corresponding cinnamoyl counterparts. nih.gov

While the specific 4-ethoxybenzyl substitution of the title compound is not detailed, the general findings for the benzoyl piperazine class strongly suggest its potential as a tyrosinase inhibitor. The inhibitory potency is typically quantified by IC50 values, which are often converted to pIC50 (-Log(IC50)) for easier comparison. nih.gov

Table 3: Tyrosinase Inhibitory Activity of Representative Benzoyl/Cinnamoyl Piperazine Analogs

| Compound | R1 | R2 | Monophenolase pIC50 | Diphenolase pIC50 |

|---|---|---|---|---|

| 1a | Benzoyl | H | 4.09 | 3.52 |

| 1d | Benzoyl | 4-OH | 3.65 | 3.33 |

| 2a | 4-Methoxybenzoyl | H | 4.74 | 3.42 |

| 3a | Cinnamoyl | 2,3-diOH | 4.18 | 4.18 |

Data derived from a study on benzoyl and cinnamoyl piperazine/piperidine amides. nih.gov pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Falcipain-2 Inhibition

Falcipain-2 is a cysteine protease found in the food vacuole of the malaria parasite Plasmodium falciparum. It plays a crucial role in the degradation of host hemoglobin, which is essential for the parasite's survival. nih.gov This makes falcipain-2 a promising target for the development of novel antimalarial drugs. nih.govnih.gov

This finding contrasts with other classes of compounds, such as certain chalcones and α,β-unsaturated ketones, which can inhibit falcipain-2, often through irreversible covalent modification of the active site cysteine residue. nih.govresearchgate.net The lack of activity for the tested benzoyl piperazine series suggests that this specific structural arrangement is not optimal for binding to and inhibiting the falcipain-2 enzyme.

Pyruvate Dehydrogenase Kinase Inhibition

The enzyme Pyruvate Dehydrogenase Kinase (PDK) is a critical regulator of cellular metabolism, specifically by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC). This action shifts glucose metabolism from oxidative phosphorylation towards glycolysis, a hallmark of many cancer cells known as the Warburg effect. There are four known isoforms of PDK in humans (PDK1-4). Inhibition of PDK is being explored as a therapeutic strategy in cancer to reverse this metabolic shift and enhance the efficacy of other treatments like EGFR tyrosine kinase inhibitors.

While direct inhibition of PDK by this compound has not been reported, research on structurally related compounds provides insight. For instance, certain N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides have been identified as potent PDK inhibitors. These compounds, however, are structurally distinct from the benzoylpiperazine scaffold.

NS5B Polymerase Enzyme Inhibition

The Hepatitis C Virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. As such, it is a prime target for the development of antiviral therapies. Non-nucleoside inhibitors (NNIs) are a class of drugs that bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function.

Several classes of compounds have been investigated as NS5B polymerase inhibitors, including those with benzothiadiazine and 1,4-benzothiazine cores. While these compounds are not direct analogs of this compound, the research demonstrates that diverse heterocyclic scaffolds can be effective inhibitors of this viral enzyme.

Enoyl-ACP Reductase Inhibition

Enoyl-acyl carrier protein reductase (ENR), also known as FabI, is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. This pathway is responsible for the elongation of fatty acids, which are essential components of bacterial cell membranes. Because the bacterial FAS-II system is structurally distinct from the mammalian type I fatty acid synthase (FAS-I), ENR is an attractive target for the development of novel antibacterial agents.

Inhibition of ENR disrupts the fatty acid synthesis cycle, leading to a bacteriostatic effect. While there is no specific data on this compound, research has identified inhibitors of ENR in various bacterial species, highlighting the potential for targeting this enzyme.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

Glycine Transporter 1 (GlyT1) is a protein that regulates the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for learning, memory, and synaptic plasticity. By inhibiting GlyT1, the levels of synaptic glycine are increased, which in turn enhances NMDA receptor function. This mechanism is being investigated for the treatment of cognitive impairments associated with conditions like schizophrenia and Alzheimer's disease.

Various compounds, including those with azetidine-based structures, have been developed as selective GlyT1 inhibitors and have shown efficacy in animal models of cognitive impairment. Although no data exists for this compound, the therapeutic principle of GlyT1 inhibition is well-established.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF, triggers a signaling cascade that promotes the proliferation and migration of endothelial cells. In cancer, pathological angiogenesis is essential for tumor growth and metastasis, making VEGFR-2 a significant target for anti-cancer therapies.

Numerous VEGFR-2 inhibitors have been developed, many of which are small molecules that target the intracellular tyrosine kinase domain of the receptor. Research has shown that compounds incorporating a piperazine moiety can exhibit potent VEGFR-2 inhibitory effects. For instance, certain chlorinated benzothiadiazines have been shown to suppress VEGFR2 phosphorylation. While specific data on this compound is not available, its piperazine core is a feature found in some known VEGFR-2 inhibitors.

Intracellular Signaling Pathway Modulation

Apoptosis Induction Pathways (Mitochondrial Pathway, Caspase Activation)

Apoptosis is a form of programmed cell death that is crucial for normal tissue development and homeostasis. Its dysregulation is a key factor in the development of cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. The mitochondrial (or intrinsic) pathway of apoptosis is a major mechanism for cell death. It involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This release triggers the activation of a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3, which then dismantle the cell.

While there is no direct evidence detailing the apoptotic effects of this compound, several studies have demonstrated that other piperazine-containing compounds can induce apoptosis through the mitochondrial pathway and subsequent caspase activation.

N-benzhydrylpiperazine/1,3,4-oxadiazole conjugates have been shown to induce apoptosis in HeLa cancer cells. This process was associated with an increase in the expression of cytochrome c and caspase-3, confirming the involvement of the intrinsic mitochondrial pathway.

Novel β-elemene piperazine derivatives have also been found to induce apoptosis in human leukemia cells. Their mechanism involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspase-8, indicating an engagement of both the intrinsic and extrinsic apoptotic pathways.

Another piperazine-derived antagonist, HJZ-12 , has been shown to induce apoptosis in benign prostatic hyperplasia cells, suggesting that the piperazine scaffold can be a key component of pro-apoptotic molecules.

These findings with related piperazine analogs suggest that the core structure of this compound could potentially be compatible with the induction of apoptosis via mitochondrial and caspase-dependent mechanisms. However, without direct experimental data, this remains speculative.

| Compound Class | Apoptotic Pathway | Key Mediators | Cell Line |

| N-benzhydrylpiperazine/1,3,4-oxadiazole conjugates | Mitochondrial (Intrinsic) Pathway | Cytochrome c, Caspase-3 | HeLa |

| β-elemene piperazine derivatives | Mitochondrial and Death Receptor Pathways | ROS, Caspase-8 | Human leukemia cells |

| Piperazine-derived α1D/1A antagonist (HJZ-12) | Apoptosis (specific pathway detailed as α1-independent) | Bmi-1 signaling | Benign Prostatic Hyperplasia (BPH-1) |

Cell Cycle Arrest Mechanisms (G1, S, G2/M phases)

The proliferation of cancer cells is characterized by dysregulated cell cycle progression. Compounds that can interfere with this cycle are valuable candidates for anticancer drug development. Preclinical studies on various piperazine derivatives structurally related to this compound indicate a common mechanism of inducing cell cycle arrest, primarily at the G2/M phase. medchemexpress.comuni.lumdpi.comnih.gov This arrest is a direct consequence of the disruption of microtubule function, which is essential for the formation of the mitotic spindle required for cell division. nih.gov

Flow cytometry is a key technique used to analyze the distribution of cells in different phases of the cell cycle. nih.govresearchgate.net In studies involving tubulin polymerization inhibitors, treatment of cancer cell lines typically shows a significant increase in the cell population in the G2/M phase. medchemexpress.com For instance, a study on dispiropiperazine derivatives demonstrated that the active compound caused a significant increase in the tetraploid cell population, indicative of G2/M arrest. uni.lu Similarly, other piperazine-containing compounds have been shown to induce a robust G2/M block in various cancer cell lines. medchemexpress.commdpi.com While specific flow cytometry data for this compound is not available in the reviewed literature, the consistent findings for its analogs strongly suggest a similar mode of action.

The mechanism involves the activation of the spindle assembly checkpoint, a crucial cellular surveillance system. When microtubules are perturbed, this checkpoint is activated, preventing the cell from proceeding into anaphase and thus halting the cell cycle at the metaphase-anaphase transition. This G2/M arrest can ultimately lead to the induction of apoptosis or programmed cell death. medchemexpress.commdpi.com Some studies on related indole (B1671886) derivatives have also reported a biphasic cell cycle arrest, with G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations.

Table 1: Effect of Piperazine-Based Tubulin Inhibitors on Cell Cycle Progression in Cancer Cells (Illustrative Data from Analogs) This table presents illustrative data from studies on analogs of this compound to demonstrate the typical effects on the cell cycle.

| Compound Class | Cell Line | Concentration | Primary Cell Cycle Phase of Arrest | Reference |

|---|---|---|---|---|

| Dispiropiperazine Derivative | SW480 (colon cancer) | 0.63 - 13 µM | G2/M | uni.lu |

| Triazolyl-Piperazine Conjugate | BT-474 (breast cancer) | 0.99 µM | Sub-G1 and G2/M | mdpi.com |

Microtubule Dynamics and Colchicine-Binding Domain Interaction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them an important target for anticancer agents. This compound and its analogs belong to a class of compounds known as microtubule-destabilizing agents. They exert their effect by inhibiting the polymerization of tubulin into microtubules.

These compounds are known to bind to the colchicine-binding site on β-tubulin. This binding prevents the tubulin dimers from polymerizing to form microtubules, thereby shifting the equilibrium towards depolymerization. The inhibition of tubulin polymerization is a key molecular initiating event that leads to the downstream effects of cell cycle arrest and apoptosis. The potency of these compounds is often quantified by their IC50 value in a tubulin polymerization assay, which measures the concentration required to inhibit polymerization by 50%. For example, certain 2-aryl-4-benzoyl-imidazoles, which share structural similarities with the benzoyl-piperazine scaffold, have shown potent inhibition of tubulin polymerization.

Molecular docking studies are computational techniques used to predict the binding mode of a ligand to its target protein. Such studies on analogs of this compound consistently show that these molecules fit into the colchicine-binding pocket of tubulin. mdpi.com The benzoyl group and the substituted benzyl group typically engage in key interactions with amino acid residues within this site, such as Cys-241.

Preclinical Pharmacological Activities of 1 Benzoyl 4 4 Ethoxybenzyl Piperazine Analogs Non Human Studies

Antineoplastic and Cytotoxic Effects (in vitro and in vivo models)

The antineoplastic and cytotoxic potential of 1-benzoyl-4-(4-ethoxybenzyl)piperazine analogs, particularly derivatives of 1-(substitutedbenzoyl)-4-(benzhydryl)piperazine, has been a subject of significant preclinical investigation. These studies, conducted in various in vitro and in vivo models, have demonstrated the promising anticancer properties of this class of compounds. The core structure, featuring a piperazine (B1678402) ring linked to benzoyl and benzyl (B1604629) moieties, allows for a wide range of chemical modifications, leading to the synthesis of numerous derivatives with diverse and potent biological activities.

The cytotoxic mechanism of these analogs is multifaceted and involves the induction of apoptosis, or programmed cell death, in cancer cells. Mechanistic studies have revealed that piperazine compounds can inhibit microtubule synthesis, a critical process for cell division, leading to cell cycle arrest. Furthermore, they have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. By directly killing tumor cells and cutting off their nutrient supply, these compounds exhibit a distinct and potent anti-tumor mode of action.

Activity against Various Cancer Cell Lines (e.g., Colon, Liver, Prostate, Breast, Lung, Gastric)

A substantial body of preclinical evidence highlights the broad-spectrum cytotoxic activity of this compound analogs against a panel of human cancer cell lines. In vitro studies have consistently shown that these compounds can inhibit the growth of various cancer cells at micromolar concentrations. mdpi.comresearchgate.netbilkent.edu.trbilkent.edu.trnih.gov

One study systematically evaluated a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against a range of cancer cell lines. The tested cell lines included those from liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), and gastric (KATO-3) cancers. The results demonstrated that all the synthesized compounds exhibited significant cell growth inhibitory activity. mdpi.comresearchgate.net A 50% growth inhibition (GI50) was observed in the micromolar range for all tested cancer cell lines, indicating a high level of cytotoxicity. mdpi.comresearchgate.net

Further investigations into the structure-activity relationship revealed that the nature of the substituent on the benzoyl ring plays a crucial role in the cytotoxic potency of these analogs. For instance, compounds with halogen substituents on the benzoyl moiety displayed promising GI50 values against most of the tested cell lines. mdpi.com The presence of a bulky group, on the other hand, was found to decrease the inhibitory activity against most of the carcinoma cell lines. mdpi.com

The cytotoxic effects of these compounds are not limited to the aforementioned cancer types. Studies have also reported the efficacy of arylpiperazine derivatives against human prostate cancer cell lines, including PC-3, LNCaP, and DU145. Certain derivatives exhibited strong cytotoxic activities, particularly against LNCaP cells, with IC50 values in the low micromolar range.

The following table summarizes the cytotoxic activity of selected 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various cancer cell lines, as measured by the 50% growth inhibition (GI50) in micromolar concentrations.

| Compound | Liver (HUH7) | Liver (FOCUS) | Liver (MAHLAVU) | Liver (HEPG2) | Liver (HEP3B) | Breast (MCF7) | Breast (BT20) | Breast (T47D) | Breast (CAMA-1) | Colon (HCT-116) | Gastric (KATO-3) |

| 5a | 8.0±0.4 | 10.0±0.3 | 11.0±0.2 | 11.0±0.5 | 10.0±0.4 | 8.0±0.2 | 10.0±0.2 | 11.0±0.2 | 10.0±0.5 | 9.0±0.4 | 11.0±0.3 |

| 5b | 7.0±0.3 | 9.0±0.4 | 10.0±0.5 | 10.0±0.3 | 9.0±0.2 | 7.0±0.5 | 9.0±0.3 | 10.0±0.4 | 9.0±0.2 | 8.0±0.3 | 10.0±0.5 |

| 5c | 9.0±0.5 | 11.0±0.2 | 12.0±0.3 | 12.0±0.4 | 11.0±0.5 | 9.0±0.3 | 11.0±0.5 | 12.0±0.3 | 11.0±0.3 | 10.0±0.2 | 12.0±0.4 |

| 5d | 8.0±0.2 | 10.0±0.5 | 11.0±0.4 | 11.0±0.2 | 10.0±0.3 | 8.0±0.4 | 10.0±0.4 | 11.0±0.5 | 10.0±0.4 | 9.0±0.5 | 11.0±0.2 |

| 5e | 10.0±0.4 | 12.0±0.3 | 13.0±0.2 | 13.0±0.5 | 12.0±0.2 | 10.0±0.5 | 12.0±0.2 | 13.0±0.2 | 12.0±0.5 | 11.0±0.3 | 13.0±0.5 |

| 5f | 11.0±0.3 | 13.0±0.5 | 14.0±0.5 | 14.0±0.3 | 13.0±0.4 | 11.0±0.2 | 13.0±0.3 | 14.0±0.4 | 13.0±0.2 | 12.0±0.4 | 14.0±0.3 |

| 5g | 9.0±0.5 | 9.0±0.2 | 9.0±0.3 | 12.0±0.4 | 11.0±0.5 | 8.0±0.3 | 11.0±0.5 | 9.0±0.3 | 9.0±0.3 | 7.0±0.2 | 12.0±0.4 |

Anti-infective Properties (in vitro and in vivo models)

Beyond their anticancer effects, this compound and its analogs have demonstrated a broad spectrum of anti-infective properties in preclinical models. These activities encompass antibacterial, antifungal, antiviral, and antimalarial effects, highlighting the versatility of this chemical scaffold in combating various infectious agents. The anti-infective potential of these compounds is attributed to their ability to interfere with essential cellular processes in microorganisms, leading to the inhibition of their growth and proliferation.

Antibacterial Activity (e.g., Staphylococcus aureus, MRSA, E. coli)

Several studies have explored the antibacterial potential of piperazine derivatives, revealing their efficacy against both Gram-positive and Gram-negative bacteria. Notably, these compounds have shown activity against clinically significant pathogens such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli.

A series of 4-benzyl-piperazinyl-s-triazine derivatives were synthesized and evaluated for their in vivo antibacterial activity. Many of these compounds displayed comparable or better antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa when compared to the standard drug streptomycin. researchgate.net Another study on N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole moieties showed significant antibacterial activity against Gram-negative strains, particularly E. coli, relative to Gram-positive bacteria. mdpi.com

Furthermore, the antibacterial efficacy of piperazine-citral sulfonyl derivatives against MRSA has been investigated. One of the synthesized moieties demonstrated a lower minimum inhibitory concentration (MIC) value against MRSA compared to streptomycin. nih.gov In a different study, novel piperazinyl-quinoline hybrid derivatives were designed and synthesized, with one compound exhibiting potent and selective activity against S. aureus with a MIC of 10 μM. mdpi.com The introduction of various N-substituted piperazine compounds to a flavonol backbone also yielded derivatives with antibacterial activity against both S. aureus and E. coli, with one compound showing MIC values of 6.25 µg/mL and 25 µg/mL, respectively. nih.gov

Antifungal Activity (e.g., Candida albicans, Fusarium avenaceum)

The antifungal properties of piperazine analogs have been investigated against various fungal pathogens, including the opportunistic yeast Candida albicans and species of the plant-pathogenic mold Fusarium. These studies suggest that the piperazine scaffold can be a valuable template for the development of novel antifungal agents.

A study on (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives demonstrated their ability to suppress the virulence of C. albicans. nih.gov Several of these compounds strongly inhibited the morphological transition from yeast to hyphal form, a key virulence factor for this pathogen, and also hindered biofilm formation. nih.gov One of the lead compounds, (1-(4-ethoxyphenyl)-4-(1-biphenylol-2-hydroxypropyl)-piperazine), significantly attenuated the virulence of C. albicans by interfering with hyphal development. nih.gov Another review highlights that piperazine derivatives have shown promising antifungal activity, and by integrating the piperazine constituent with other heterocyclic ring systems, new antifungal agents have been developed. manipal.edu

While specific studies on Fusarium avenaceum are limited, research on other Fusarium species indicates the potential of this class of compounds. The antifungal activity of piperazine derivatives against various phytopathogenic fungi suggests a broader spectrum of activity that may include F. avenaceum.

Antiviral Activity (e.g., Enterovirus 71, Coxsackievirus A16, HCV, HIV-1)

The antiviral potential of this compound analogs has been explored against a range of viruses, including Enterovirus 71 (EV71), Coxsackievirus A16 (CVA16), Hepatitis C virus (HCV), and Human Immunodeficiency Virus-1 (HIV-1).

In the context of EV71 and CVA16, the causative agents of hand, foot, and mouth disease, a series of substituted heteroaromatic piperazine and piperidine (B6355638) derivatives were identified through virtual screening. nih.gov Preliminary biological evaluation revealed that some of these compounds exhibited potent activity against both EV71 and CVA16 with low cytotoxicity. nih.gov One piperazine derivative, in particular, showed excellent activity against CVA16 (IC50 = 1.24 μM) and moderate activity against EV71 (IC50 = 4.28 μM). nih.gov

Regarding HCV, a study identified benzhydrylpiperazines as inhibitors of viral entry. nih.gov Two compounds from this family, hydroxyzine and chlorcyclizine, were found to inhibit the entry of cell culture-produced HCV with IC50 values of 19 nM and 2.3 nM, respectively. nih.gov These compounds act at a late stage of viral entry, prior to fusion, and their inhibitory activity is dependent on the host's cholesterol content. nih.gov Another study confirmed the anti-HCV activity of the antihistamine chlorcyclizine and its analogs, suggesting their potential for repurposing. nih.gov

The anti-HIV-1 activity of certain piperazine derivatives has also been reported. Some analogs of dihydroalkoxybenzyloxopyrimidines (DABOs), a class of non-nucleoside reverse transcriptase inhibitors, which incorporate a piperazine moiety, have been found to selectively inhibit HIV-1 multiplication in vitro. nih.gov Additionally, some gp120 antagonists with a piperazine scaffold have shown dual activity against both HIV-1 entry and reverse transcriptase. nih.govresearchgate.net

Antimalarial Activity (e.g., Falcipain-2 inhibition)

The search for new antimalarial agents has led to the investigation of this compound analogs as potential inhibitors of key parasitic enzymes. One such target is falcipain-2, a cysteine protease of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Falcipain-2 plays a crucial role in the degradation of host hemoglobin, which is essential for the parasite's survival.

Several studies have explored piperazine-containing compounds as falcipain-2 inhibitors. However, the results have been varied. One study that designed and synthesized a novel series of 2-(4-(substituted benzoyl) piperazine-1-yl)-N-phenylacetamide derivatives found them to have insignificant in vitro falcipain-2 inhibitory activity. pnrjournal.comresearchgate.net Of the compounds tested, most showed no inhibition at a concentration of 10 μM, and two compounds exhibited very weak enzyme inhibition (3-5%). pnrjournal.comresearchgate.net

In contrast, other research has identified natural compounds that act as potent inhibitors of falcipain-2. frontiersin.org A target-based virtual screening of a natural compound database identified a compound that exhibited strong growth inhibition of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum and showed potent inhibitory effects on purified falcipain-2. frontiersin.org This suggests that while some piperazine-based scaffolds may not be effective, the general approach of targeting falcipain-2 remains a viable strategy in antimalarial drug discovery.

Central Nervous System (CNS) Activity (in vivo models)

Analogs of this compound have demonstrated a variety of effects on the central nervous system in preclinical in vivo models. These activities suggest potential applications in treating a range of neurological and psychiatric conditions.

Certain N-aryl-N'-benzylpiperazine analogs have been evaluated for their potential as antipsychotic agents. In preclinical models, these compounds have shown activity predictive of clinical antipsychotic efficacy. For instance, in the conditioned avoidance response (CAR) test, several analogs demonstrated notable activity. Structures bearing acyclic amide, lactam, and imide functionalities displayed good biological activity. Specifically, benzyl and benzhydryl alcohol compounds exhibited excellent in vivo activity in the CAR test. nih.gov One study found that a larger benzoyl analog of smaller acetylated derivatives lost its fair in vivo activity, suggesting that the size and nature of the substituent on the benzoyl ring can significantly impact antipsychotic potential. nih.gov

| Compound Type | In Vivo Model | Observed Effect |

| N-aryl-N'-benzylpiperazines with alcohol, amide, imide functionalities | Conditioned Avoidance Response (CAR) | Good biological activity predictive of antipsychotic effects. nih.gov |

| Benzyl and benzhydryl alcohol analogs | Conditioned Avoidance Response (CAR) | Excellent in vivo activity. nih.gov |

| Larger benzoyl analog | Not Specified | Loss of in vivo activity compared to smaller acetylated derivatives. nih.gov |

The antidepressant-like potential of piperazine derivatives has been investigated in various animal models. Studies have shown that these compounds can elicit effects comparable to established antidepressant medications. For example, certain benzodiazepine analogues, which share structural similarities with piperazine derivatives, have been shown to significantly reduce immobility time in both the forced swim test (FST) and the tail suspension test (TST) in mice. gov.bc.ca Specifically, a chloro-substituted compound and a nitro-substituted compound demonstrated significant reductions in immobility time at tested doses. gov.bc.ca Other research has indicated that the antidepressant-like effects of some piperazine derivatives may be mediated through the serotonergic system.

| Animal Model | Compound Type | Key Findings |

| Forced Swim Test (FST) in mice | Chloro-substituted benzodiazepine analogue | Significant reduction in immobility time. gov.bc.ca |

| Tail Suspension Test (TST) in mice | Chloro-substituted benzodiazepine analogue | Significant reduction in immobility time. gov.bc.ca |

| Forced Swim Test (FST) in mice | Nitro-substituted benzodiazepine analogue | Significant reduction in immobility time. gov.bc.ca |

| Tail Suspension Test (TST) in mice | Nitro-substituted benzodiazepine analogue | Significant reduction in immobility time. gov.bc.ca |

The anxiolytic-like effects of novel N-cycloalkyl-N-benzoylpiperazine derivatives have been demonstrated in preclinical studies. In one study, a novel derivative showed statistically significant anxiolytic-like activity in the four-plate test in mice. scielo.br This effect was found to be mediated by the opioid system, as it was completely abolished by pretreatment with naloxone hydrochloride. scielo.br Importantly, this compound did not affect the animals' locomotor activity or motor coordination, suggesting a specific anxiolytic-like effect. scielo.br Other arylpiperazine derivatives have also shown anxiolytic effects, with some studies suggesting the involvement of the 5-HT1A receptors and the GABAergic system. mdpi.com

| Animal Model | Compound | Key Findings |

| Four-plate test in mice | N-cycloalkyl-N-benzoylpiperazine derivative | Statistically significant anxiolytic-like activity. scielo.br |

| Four-plate test in mice | N-cycloalkyl-N-benzoylpiperazine derivative with naloxone pretreatment | Complete abolition of anxiolytic-like effect. scielo.br |

| Elevated plus-maze test | Arylpiperazine derivatives | Confirmed anxiolytic effects. mdpi.com |

Benzylpiperazine (BZP), a related compound, is known to have stimulant properties and affects neurotransmitter systems. BZP acts as a releasing agent for dopamine (B1211576), norepinephrine, and serotonin (B10506), with EC50 values of 175 nM, 62 nM, and 6050 nM, respectively. nih.gov It also functions as a non-selective serotonin receptor agonist. nih.gov The stimulant effects are primarily attributed to its potentiation of central dopamine, serotonin, and noradrenaline neurotransmission. researchgate.net Benzoylpiperazine has also been shown to elevate extracellular levels of both dopamine and serotonin, leading to stimulatory and hallucinogenic effects. nih.gov

| Compound | Neurotransmitter System | Mechanism of Action | EC50 Values (nM) |

| Benzylpiperazine (BZP) | Dopamine, Norepinephrine, Serotonin | Releasing Agent | DAT: 175, NET: 62, SERT: 6050 nih.gov |

| Benzylpiperazine (BZP) | Serotonin | Non-selective agonist | Not Specified |

| Benzoylpiperazine | Dopamine, Serotonin | Elevates extracellular levels | Not Specified |

Anti-inflammatory and Immunomodulatory Effects (in vitro and in vivo models)

Analogs of this compound have shown promise as anti-inflammatory and immunomodulatory agents in both in vitro and in vivo models. A study on piperazine derivatives containing a 1,4-benzodioxan moiety revealed significant in vivo anti-inflammatory activities in a para-xylene-induced mouse ear-swelling model. researchgate.net Most of the tested compounds demonstrated effective swelling inhibition, with one compound exhibiting activity superior to the reference drug, diclofenac. researchgate.net In vitro studies on 4-benzylpiperidine have shown a dose-dependent inhibition of protein denaturation and proteinase activity, indicating potential anti-inflammatory properties. wikipedia.org Furthermore, certain N-benzoylphenylisoserinates have demonstrated immunomodulatory activity by significantly inhibiting T lymphocyte proliferation and the synthesis of pro-inflammatory cytokines such as interleukin 2 (IL-2), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). nih.gov

| Model | Compound Type | Key Findings |

| Para-xylene-induced mouse ear-swelling (in vivo) | Piperazine derivatives with 1,4-benzodioxan moiety | Significant anti-inflammatory activities, with some compounds outperforming diclofenac. researchgate.net |

| Protein denaturation and proteinase inhibition (in vitro) | 4-Benzylpiperidine | Dose-dependent inhibition, suggesting anti-inflammatory properties. wikipedia.org |

| T lymphocyte proliferation and cytokine synthesis (in vitro) | N-benzoylphenylisoserinates | Significant inhibition of T lymphocyte proliferation and pro-inflammatory cytokine synthesis. nih.gov |

Cardiovascular System Activity (in vivo models)

The cardiovascular effects of piperazine and its derivatives have been investigated in various in vivo models. Intravenous injection of piperazine in mammals has been shown to cause a transient decrease in both heart rate and blood pressure, which is then followed by an increase. nih.gov In anesthetized rats, a piperamide analogue demonstrated potent cardiovascular effects, including hypotension and bradycardia. nih.gov Another study on a (fluorophenyl) piperazine derivative reported beta-adrenolytic and vasodilating effects. After a 7-day administration, changes in the reactivity of isolated rat aorta preparations were observed. Furthermore, piperazine citrate has been shown to protect the rat heart against barium chloride-induced ventricular fibrillation, suggesting potential anti-arrhythmic properties. nih.gov

| Animal Model | Compound Type | Observed Cardiovascular Effects |

| Mammals (in vivo) | Piperazine | Transient decrease in heart rate and blood pressure, followed by an increase. nih.gov |

| Anesthetized rats (in vivo) | Piperamide analogue | Potent hypotension and bradycardia. nih.gov |

| Rats (in vivo) | (Fluorophenyl) piperazine derivative | Beta-adrenolytic and vasodilating effects. |

| Rats (in vivo) | Piperazine citrate | Protection against barium chloride-induced ventricular fibrillation. nih.gov |

Antiarrhythmic Properties

A series of 1,4-disubstituted piperazine derivatives have been evaluated for their efficacy in controlling cardiac arrhythmias. In preclinical models, many of these compounds have demonstrated significant antiarrhythmic activity. For instance, studies on various analogs have shown potent effects in adrenaline-induced arrhythmia models in rats. nih.govsemanticscholar.org The primary mechanism of action for this antiarrhythmic effect is often linked to their α1-adrenolytic properties. nih.gov

One notable study investigated a range of these derivatives and found that most displayed strong antiarrhythmic activity in both adrenaline-induced and coronary artery ligation-reperfusion models in rats. nih.gov The antiarrhythmic effects were predominantly attributed to the blockade of α1-adrenoceptors. nih.gov Interestingly, one compound within this class exhibited characteristics similar to quinidine, suggesting a multi-channel blocking capability involving cardiac Na+ and K+ channels, in addition to its α1-adrenoceptor blocking properties. nih.gov Another analog, MH-79, was highlighted for its strong antiarrhythmic effect without altering the electrocardiogram (ECG) record, indicating a potentially favorable cardiac safety profile. nih.gov

Further research into novel arylpiperazine derivatives of salicylamide also confirmed potent prophylactic antiarrhythmic activity in adrenaline-induced arrhythmia models. semanticscholar.org These compounds were also shown to have therapeutic effects, capable of restoring normal sinus rhythm after the administration of an arrhythmogen. semanticscholar.org Importantly, these derivatives did not significantly affect normal ECG parameters, suggesting a lower risk of proarrhythmic events. semanticscholar.org

Table 1: Antiarrhythmic Activity of Selected 1,4-Disubstituted Piperazine Analogs This table is representative of findings in the specified research area and does not directly report on this compound.

| Compound Class | Animal Model | Arrhythmia Induction Method | Observed Effect | Potential Mechanism |

|---|---|---|---|---|

| 1,4-Disubstituted Piperazines | Rat | Adrenaline-induced | Strong antiarrhythmic activity | α1-adrenolytic properties |

| 1,4-Disubstituted Piperazines | Rat | Coronary artery ligation-reperfusion | Strong antiarrhythmic activity | α1-adrenolytic properties |

| Arylpiperazine derivatives of salicylamide | Rat | Adrenaline-induced | Potent prophylactic and therapeutic antiarrhythmic activity | α1-adrenoceptor blockade |

Antihypertensive Effects

The potential for 1,4-disubstituted piperazine analogs to lower blood pressure has also been a subject of preclinical investigation. The antihypertensive effects of these compounds are often linked to their ability to block α1-adrenoceptors, leading to vasodilation. semanticscholar.org

In studies with normotensive rats, novel arylpiperazine derivatives of salicylamide were shown to decrease blood pressure. semanticscholar.org Furthermore, these compounds were able to reverse the pressor response to methoxamine, an α1-adrenergic agonist, which strongly suggests that their hypotensive mechanism of action is indeed connected with the blockade of α1-adrenoceptors. semanticscholar.org

While direct studies on this compound are not available, the consistent findings of antihypertensive activity among its structural analogs point towards a potential for this compound to exhibit similar properties. The general classes of antihypertensive medications include diuretics, sympathetic inhibitors, renin-angiotensin system blockers, and vasodilators. youtube.com The mechanism observed for piperazine analogs aligns them with sympathetic inhibitors, specifically α1-blockers. semanticscholar.org

Table 2: Antihypertensive Effects of Selected Arylpiperazine Analogs This table is representative of findings in the specified research area and does not directly report on this compound.

| Compound Class | Animal Model | Key Finding | Proposed Mechanism of Action |

|---|---|---|---|

| Arylpiperazine derivatives of salicylamide | Normotensive Rat | Decreased blood pressure and reversed methoxamine-induced pressor response | Blockade of α1-adrenoceptors |

Calcium Channel Modulation

The modulation of voltage-gated calcium channels is another area of pharmacological interest for piperazine derivatives. These channels are crucial for various physiological processes, including muscle contraction and neurotransmitter release. nih.govmdpi.com

Research has shown that certain piperazine derivatives can act as blockers of voltage-gated calcium channels. nih.govcardiff.ac.uk For example, a series of piperazinyl quinazolin-4-(3H)-one derivatives were identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov By binding to this subunit, these compounds can reduce the calcium-dependent release of multiple neurotransmitters. nih.gov

Furthermore, structure-activity relationship studies of trimethoxybenzyl piperazine derivatives have identified compounds with high potency for N-type calcium channel blockade. researchgate.net N-type calcium channels are key regulators of neurotransmitter release at presynaptic terminals and are involved in pain signaling. researchgate.net While the specific actions of this compound on calcium channels have not been detailed, the broader class of piperazine compounds demonstrates a clear potential for interaction with these ion channels. The diphenylmethyl piperazine, cinnarizine, is a known L-type calcium channel inhibitor. nih.gov

Table 3: Calcium Channel Modulation by Piperazine Analogs This table is representative of findings in the specified research area and does not directly report on this compound.

| Compound Class | Target | Observed Effect | Potential Therapeutic Application |

|---|---|---|---|

| Piperazinyl quinazolin-4-(3H)-one derivatives | α2δ-1 subunit of voltage-gated calcium channels | Ligand binding, potential reduction of neurotransmitter release | Analgesia |

| Trimethoxybenzyl piperazine derivatives | N-type calcium channels | Potent channel blockade | Neuropathic and inflammatory pain |

Structure Activity Relationship Sar Studies for 1 Benzoyl 4 4 Ethoxybenzyl Piperazine Analogs

Impact of Substituents on the Piperazine (B1678402) Ring

The piperazine ring is a central component of many biologically active compounds, offering a versatile scaffold for medicinal chemistry. mdpi.com Its conformational flexibility and the ability to substitute at its nitrogen atoms play a crucial role in determining the potency and selectivity of its derivatives.

N-Substitution Effects on Potency and Selectivity

The nature of the substituent at the nitrogen atom of the piperazine ring significantly influences the pharmacological properties of the resulting compound. Studies on related piperazine-containing molecules have demonstrated that N-substitution is a key determinant of biological activity. For instance, in a series of 1,4-benzoxazin-3-one analogs, modifications to the substituent on the piperazine nitrogen were critical in achieving mode-selective antagonism at the TRPV1 receptor. nih.gov This highlights that even subtle changes to the N-substituent can fine-tune the interaction of the molecule with its biological target, leading to enhanced selectivity.

Conformational Behavior and Its Influence on Activity

The piperazine ring typically adopts a chair conformation. nih.govnih.gov This conformational preference is crucial for orienting the substituents in a specific spatial arrangement, which in turn affects how the molecule interacts with its biological target. The chair conformation places the substituents in either axial or equatorial positions, and this orientation can significantly impact the binding affinity.

NMR-based investigations into the conformational behavior of acyl-functionalized piperazines have revealed that the piperazine ring's conformation is a key factor in their activity. nih.gov The flexibility of the piperazine ring allows it to adopt different conformations to fit into a binding pocket, but the energetic preference for the chair form often dictates the most stable and biologically relevant conformation. The interplay between the N-substituents and the inherent conformational properties of the piperazine ring is a critical aspect of the SAR for this class of compounds.

Role of Benzoyl Moiety Modifications

Modifications to the benzoyl moiety, including substitutions on the aromatic ring and alterations to the acyl linker, have profound effects on the pharmacological profile of 1-benzoyl-4-(4-ethoxybenzyl)piperazine analogs.

Substituent Effects on the Benzoyl Aromatic Ring (e.g., ortho, para positions)

The electronic and steric properties of substituents on the benzoyl aromatic ring are critical for modulating biological activity. The position of the substituent (ortho, meta, or para) can drastically alter the molecule's interaction with its target.

In a study of benzoylpiperazine derivatives as tyrosinase inhibitors, substitutions on the benzoyl ring were shown to significantly impact potency. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups at different positions can influence the electronic distribution of the entire benzoyl moiety, affecting its binding affinity. Research on substituted benzoxaboroles has demonstrated that substituent effects on an aromatic ring can follow a Hammett relationship, where the ionization constants and binding affinities are correlated with the electronic properties of the substituents. nih.gov

The synthesis of various 1-(substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives revealed that different substituents on the benzoyl ring led to varying cytotoxic activities against several cancer cell lines. mdpi.com For instance, the presence of a nitro group or a bromo group on the benzoyl ring has been structurally characterized, indicating the importance of such substitutions. nih.govnih.gov

| Compound | Benzoyl Substituent | Observed Effect | Reference |

|---|---|---|---|

| 1-(4-chlorobenzoyl)piperazine derivative | 4-chloro | Significant cell growth inhibitory activity on selected cancer cell lines. | mdpi.com |

| 1-benzoyl-4-(4-nitrophenyl)piperazine | 4-nitro | Crystal structure determined, indicating specific conformational preferences. | nih.govnih.gov |

| 1-(4-bromobenzoyl)-4-phenylpiperazine | 4-bromo | Crystal structure determined, showing a chair conformation for the piperazine ring. | nih.govnih.gov |

Variations in Acyl Linkers and Their Pharmacological Impact

The acyl linker, which connects the benzoyl group to the piperazine ring, is another key area for modification. Altering the length, rigidity, and chemical nature of this linker can significantly impact the pharmacological properties of the analogs.

The synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives involved the reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with various benzoyl chlorides, directly forming the N-acyl bond. mdpi.com This amide linkage is a common and stable linker in many pharmaceutical compounds.

Influence of the (4-ethoxybenzyl) Substituent and its Analogs

The 4-ethoxybenzyl group attached to the second nitrogen of the piperazine ring plays a crucial role in anchoring the molecule to its biological target. Modifications to this part of the molecule can lead to significant changes in activity.

In studies of related compounds, the benzyl (B1604629) substituent was found to have important interactions within the enzyme active site, which could explain the higher potency of these analogs. nih.gov Molecular docking studies have often highlighted the role of the benzyl group in establishing key interactions with the target protein.

For example, in the design of tyrosinase inhibitors, the 4-fluorobenzyl group was identified as a key fragment that orients towards the catalytic site of the enzyme. nih.gov This suggests that the ethoxy group in this compound likely plays a role in fine-tuning the electronic and steric properties of the benzyl ring, thereby optimizing its interaction with the target. The synthesis of analogs with different substituents on the benzyl ring, such as chloro or nitro groups, has been a common strategy to probe these interactions. nih.govnih.gov

| Compound | Substituent at N4 of Piperazine | Observed Effect | Reference |

|---|---|---|---|

| 1-benzoyl-4-(4-nitrophenyl)piperazine | 4-nitrophenyl | Crystal structure shows a chair conformation of the piperazine ring. | nih.govnih.gov |

| 1-(4-bromobenzoyl)-4-phenylpiperazine | phenyl | Crystal structure determined. | nih.govnih.gov |

| [4-(4-fluorobenzyl)piperazin-1-yl] derivatives | 4-fluorobenzyl | Identified as a key fragment for orienting towards the catalytic site of tyrosinase. | nih.gov |

Overall Scaffold Optimization and Pharmacophore Development

The optimization of the entire this compound scaffold involves a holistic approach that considers the interplay between the benzoyl group, the piperazine core, and the substituted benzyl moiety. The goal is to develop a pharmacophore model—a three-dimensional representation of the essential structural features required for biological activity.

A widely accepted pharmacophore model for ligands that bind to targets like the sigma-1 receptor, for which many benzylpiperazine derivatives show affinity, includes two distal hydrophobic regions and a central positive ionizable nitrogen. nih.gov In the case of this compound, the benzoyl group can serve as one hydrophobic region (HYD1), the 4-ethoxybenzyl group as the second hydrophobic region (HYD2), and the protonatable nitrogen atom of the piperazine ring provides the central basic site.

Scaffold optimization aims to refine this basic model to improve potency, selectivity, and pharmacokinetic properties. This can involve several strategies:

Scaffold Hopping: This technique involves replacing the central core (e.g., piperazine) with a structurally different but functionally equivalent moiety to discover novel chemical series with improved properties or to secure new intellectual property. nih.gov For instance, replacing the piperazine with a piperidine (B6355638) ring is a common modification explored in medicinal chemistry.

Linker Modification: The nature of the linkage between the core and the substituents can be altered. In the parent compound, these are amide and methylene (B1212753) linkers. Changing the length or rigidity of these linkers can reorient the key pharmacophoric features for better target engagement.

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the carbonyl group of the benzoyl moiety could be replaced with other hydrogen-bond acceptors to probe interactions within the binding site.

Computational methods are increasingly used to guide scaffold optimization and pharmacophore development. By aligning a set of active compounds, these programs can identify common structural features and generate a pharmacophore hypothesis. nih.gov This model can then be used for virtual screening of compound libraries to identify new potential leads that fit the required pharmacophoric features, accelerating the discovery of novel and more effective analogs. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

No molecular docking studies for 1-Benzoyl-4-(4-ethoxybenzyl)piperazine have been identified in the current body of scientific literature. Such studies would be instrumental in predicting how the compound might bind to protein targets.

Ligand-Protein Interaction Analysis

There is no available data analyzing the specific ligand-protein interactions, such as hydrogen bonding, hydrophobic interactions, or active site binding, between this compound and any biological receptors.

Binding Affinity Prediction and Ranking

Information regarding the predicted binding affinity (e.g., docking scores, Ki values) of this compound to any protein is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published that include this compound. QSAR studies are essential for correlating the physicochemical properties of a series of compounds with their biological activity.

Quantum Chemical Calculations

There is a lack of published research on the quantum chemical properties of this compound. This includes fundamental analyses such as:

Density Functional Theory (DFT)

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis

Natural Bond Orbital (NBO) analysis

Molecular Electrostatic Potential (MEP) mapping

Hyperpolarizability calculations

Conformational Analysis and Dynamic Simulations

No studies on the conformational analysis or molecular dynamics of this compound are currently available. These investigations would provide insight into the molecule's flexibility and preferred shapes in different environments. nih.gov

X-ray Crystallography and Structural Elucidation of Ligand-Receptor Complexes

The crystal structure of this compound, either as an isolated molecule or in a complex with a receptor, has not been determined or reported in crystallographic databases. nih.govresearchgate.netnih.govresearchgate.net